molecular formula C₈H₁₄O₆S B1146941 Ethyl 1-Thio-beta-D-glucuronide CAS No. 117757-06-9

Ethyl 1-Thio-beta-D-glucuronide

Cat. No. B1146941
M. Wt: 238.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl glucuronide is synthesized through the enzymatic conjugation of ethanol with glucuronic acid, mediated by UDP-glucuronosyltransferase. A study demonstrated the synthesis of ethyl glucuronide by reacting acetobromo-glucosiduronic acid with ethanol, highlighting its analytical detection through gas chromatography-mass spectrometry (GC-MS) (Schmitt et al., 1995).

Molecular Structure Analysis

Ethyl glucuronide's molecular structure, characterized by its glucuronic acid conjugate, contributes to its stability and solubility. Its specific molecular features enable its identification and quantification in various biological samples, using techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS/MS) (Kr̆ivánková et al., 2005).

Chemical Reactions and Properties

The formation of ethyl glucuronide through the reaction of ethanol and glucuronic acid is a critical process for its role as a biomarker. This reaction, catalyzed by UDP-glucuronosyltransferase, makes ethyl glucuronide a direct metabolite of ethanol, unlike other indirect biomarkers of alcohol intake (Palmer, 2009).

Physical Properties Analysis

Ethyl glucuronide's physical properties, including its stability in biological matrices and water solubility, make it an excellent marker for ethanol consumption. Its detection in hair samples, for example, provides a long-term indication of alcohol use due to the metabolite's incorporation into the keratin matrix (Kintz et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl glucuronide, such as its specific metabolic pathway from ethanol and its high detection sensitivity in various analytical techniques, underscore its utility as a biomarker for alcohol consumption. Studies utilizing GC-MS and LC-MS/MS have demonstrated the capability to detect ethyl glucuronide in low concentrations, making it a reliable marker for monitoring alcohol intake and abstinence (Nicholas et al., 2006).

Scientific Research Applications

Alcohol Consumption Marker in Hair Analysis

Ethyl glucuronide (EtG), a minor alcohol metabolite, has been recognized as a stable marker detectable in hair, which can reflect alcohol consumption over extended periods. This metabolite's stability in hair even after complete alcohol elimination from the body makes it a reliable indicator for analyzing alcohol use patterns. The quantification of EtG in hair involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, variables like hair length, cosmetic treatments, gender, and physiological conditions can influence EtG levels, necessitating careful interpretation of results (Crunelle et al., 2014).

Impact of Pathological Conditions on EtG Levels

The relationship between EtG levels in hair and various pathological conditions has been explored to determine if different reference cut-offs should be applied in clinical and forensic contexts. Pathologies such as liver and kidney diseases, as well as diabetes, can significantly affect EtG concentration in hair. Understanding the impact of these conditions is crucial for accurately interpreting EtG analytical data, which can have significant implications in both forensic and clinical settings (Triolo et al., 2022).

Ethyl Glucuronide in Forensic Toxicology

EtG's role in forensic toxicology, especially in postmortem analysis, has been reviewed to understand its potential in assessing alcohol abuse extent. The analysis of EtG, along with ethyl sulfate (EtS) in postmortem specimens, provides valuable insights into the deceased's alcohol consumption patterns. Although most studies focus on postmortem blood and urine, exploring other bodily specimens and tissues for EtG and EtS analysis is recommended to enhance the applicability of these markers in forensic investigations (Alsayed et al., 2021).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLTPWYCFDKGU-XDUWNTRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Thio-beta-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.